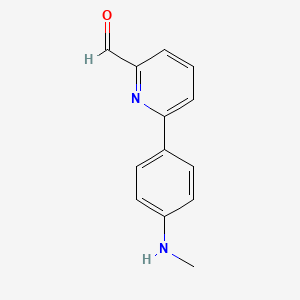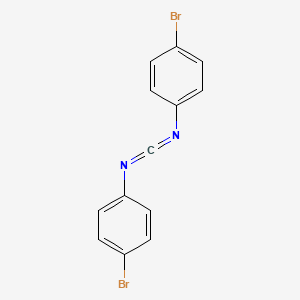
7-(2-Iodoethyl)tetradecane
Overview
Description
7-(2-Iodoethyl)tetradecane is an organic compound with the molecular formula C16H33I. It is a derivative of tetradecane, where an iodine atom is attached to the second carbon of an ethyl group, which is itself attached to the seventh carbon of the tetradecane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Iodoethyl)tetradecane typically involves the iodination of a suitable precursor. One common method is the reaction of 7-tetradecene with iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position . The reaction conditions often include a solvent such as dichloromethane and a catalyst to facilitate the iodination process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow iodination. This method allows for better control over reaction conditions and yields, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
7-(2-Iodoethyl)tetradecane can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to remove the iodine atom, resulting in the formation of tetradecane.
Oxidation Reactions: Under certain conditions, the compound can be oxidized to introduce additional functional groups.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or amines, typically in a polar solvent like ethanol.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while reduction will produce tetradecane .
Scientific Research Applications
7-(2-Iodoethyl)tetradecane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 7-(2-Iodoethyl)tetradecane involves its ability to participate in various chemical reactions due to the presence of the iodine atom. . The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
7-(2-Bromoethyl)tetradecane: Similar structure but with a bromine atom instead of iodine.
7-(2-Chloroethyl)tetradecane: Contains a chlorine atom in place of iodine.
7-(2-Fluoroethyl)tetradecane: Features a fluorine atom instead of iodine.
Uniqueness
7-(2-Iodoethyl)tetradecane is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromo, chloro, and fluoro analogs. The larger atomic radius and lower electronegativity of iodine make it a better leaving group in substitution reactions, enhancing its utility in organic synthesis .
Properties
IUPAC Name |
7-(2-iodoethyl)tetradecane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H33I/c1-3-5-7-9-11-13-16(14-15-17)12-10-8-6-4-2/h16H,3-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQHQQLHWHQCSMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(CCCCCC)CCI | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33I | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001307805 | |
| Record name | Tetradecane, 7-(2-iodoethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001307805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1951441-15-8 | |
| Record name | Tetradecane, 7-(2-iodoethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1951441-15-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetradecane, 7-(2-iodoethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001307805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![6-Trifluoromethyl-imidazo[1,2-a]pyridine hydrochloride](/img/structure/B8030063.png)

![2-((3-[2-(2-tert-Butoxycarbonylamino-ethoxy)-ethoxy]-propionyl)-methyl-amino)-3-methyl-butyric acid](/img/structure/B8030069.png)




![Ethyl 2-ethoxy-1-((2'-(N'-hydroxycarbamimidoyl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B8030104.png)

